2-Benzyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Overview
Description
3-benzyl-8-[(furan-2-yl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex heterocyclic compound that combines several functional groups, including a benzyl group, a furan ring, and an imidazo[1,2-g]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-8-[(furan-2-yl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic synthesis
Imidazo[1,2-g]purine Core Synthesis: This can be achieved through the condensation of appropriate purine derivatives with imidazole derivatives under acidic or basic conditions.
Benzyl Group Introduction: The benzyl group can be introduced via a benzylation reaction, often using benzyl halides in the presence of a base.
Furan-2-ylmethyl Group Introduction: The furan-2-ylmethyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a furan-2-ylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-g]purine core, potentially leading to the formation of dihydro derivatives.
Substitution: The benzyl and furan-2-ylmethyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and organolithium compounds are commonly employed.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced imidazo[1,2-g]purine derivatives, and substituted benzyl or furan-2-ylmethyl derivatives.
Scientific Research Applications
Biological Studies: The compound can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It may find use in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The exact mechanism of action of 3-benzyl-8-[(furan-2-yl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione depends on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The imidazo[1,2-g]purine core may mimic purine bases, allowing the compound to interfere with nucleic acid metabolism or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share a similar core structure and are known for their biological activities, including anti-inflammatory and anti-cancer properties.
Furan-2-ylmethyl Substituted Compounds: These compounds are often studied for their antimicrobial and antifungal activities.
Benzyl Substituted Heterocycles: These compounds are widely researched for their potential as therapeutic agents in various diseases.
Uniqueness
The uniqueness of 3-benzyl-8-[(furan-2-yl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione lies in its combination of multiple functional groups, which may confer a unique spectrum of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H19N5O3 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-benzyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C20H19N5O3/c1-22-17-16(18(26)25(20(22)27)12-14-6-3-2-4-7-14)24-10-9-23(19(24)21-17)13-15-8-5-11-28-15/h2-8,11H,9-10,12-13H2,1H3 |
InChI Key |
YEMXWBMXCWZYKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCN(C4=N2)CC5=CC=CO5 |
solubility |
51.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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